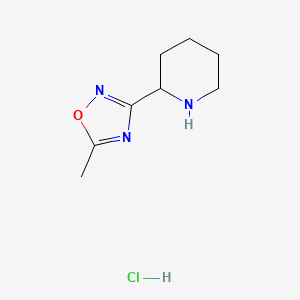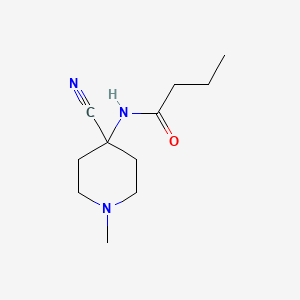![molecular formula C8H16Cl2N4O B1522946 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride CAS No. 1258650-98-4](/img/structure/B1522946.png)
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Receptor Studies
One study focuses on a compound that affects the 5-Hydroxytryptamine1A (5-HT(1A)) receptors, implicated in the pathophysiology and treatment of anxiety and depression. This research highlights the compound's potential applications in treating mood disorders, demonstrating the human brain's in vivo occupancy by a novel, selective 5-HT(1A) antagonist using Positron emission tomography (PET) (E. Rabiner et al., 2002).
Antipsychotic Potential
Another study investigates ST2472, a compound previously shown to have antipsychotic activity, by evaluating its effects on prepulse inhibition (PPI), a measure of sensorimotor gating. This study further confirms the antipsychotic potential of ST2472 and suggests future translational studies in humans (Katia Lombardo et al., 2009).
Novel Psychoactive Substances
Research on new psychoactive substances, such as MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), highlights its introduction as a new psychoactive substance on the recreational drug market. The study describes a case series of non-fatal intoxications associated with MT-45, emphasizing the need for rapid action to control such substances (A. Helander et al., 2014).
Metabolism Studies
The metabolism of zipeprol, a compound with a somewhat related structure, was studied in humans, dogs, and rats. This research offers insights into the metabolic pathways of similar compounds, which is crucial for understanding their pharmacokinetics and potential applications (M. Constantin, J. Pognat, 1978).
Safety and Hazards
The safety information available indicates that “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride” may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
The future directions for research on “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride” and similar compounds could involve further exploration of their potential as anticancer drugs . Additionally, more detailed studies on their synthesis, molecular structure, and physical and chemical properties could provide valuable insights.
Wirkmechanismus
Target of Action
The compound belongs to the class of oxadiazoles and piperazines. Oxadiazoles are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . Piperazines are often used in the development of drugs and have various therapeutic effects depending on their specific structures .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Based on the classes it belongs to, it could potentially be involved in a variety of pathways related to the biological activities mentioned above .
Pharmacokinetics
These properties can be significantly influenced by the compound’s chemical structure and can vary widely among different compounds within the oxadiazole and piperazine classes .
Result of Action
Based on its classification, it could potentially have a range of effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. Without specific information, it’s hard to say exactly how these factors might affect this compound .
Eigenschaften
IUPAC Name |
5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPADRFUTFFPQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1522872.png)
![2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride](/img/structure/B1522873.png)

![2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B1522875.png)




